REACTION_CXSMILES
|
[OH-:1].[Na+].[C:3]([N:6]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:9](=O)[C:7]1=[O:8])(=[O:5])[CH3:4]>O>[C:7]([C:9]1[C:11]2[C:16](=[CH:15][CH:14]=[CH:13][CH:12]=2)[NH:6][C:3](=[O:5])[CH:4]=1)([OH:1])=[O:8] |f:0.1|
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Name
|
|
Quantity
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30 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
58 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1C(=O)C(=O)C2=CC=CC=C12
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 1 hour
|
Duration
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1 h
|
Type
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TEMPERATURE
|
Details
|
Then the reaction mixture was cooled a certain extent
|
Type
|
ADDITION
|
Details
|
activated carbon was added
|
Type
|
TEMPERATURE
|
Details
|
further refluxed for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The activated carbon was removed from the reaction mixture by filtration while the mixture
|
Type
|
TEMPERATURE
|
Details
|
the mother liquor was cooled
|
Type
|
ADDITION
|
Details
|
6N-hydrochloric acid was added to the mother liquor
|
Type
|
CUSTOM
|
Details
|
The crystals precipitated
|
Type
|
FILTRATION
|
Details
|
were colledted by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=CC(NC2=CC=CC=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |